molecular formula C12H8Cl2N4 B152770 9-Benzyl-2,6-dichloro-9H-purine CAS No. 79064-26-9

9-Benzyl-2,6-dichloro-9H-purine

Cat. No. B152770
Key on ui cas rn: 79064-26-9
M. Wt: 279.12 g/mol
InChI Key: CUYCHULDTCBWLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05583137

Procedure details

To a suspension of 4.56 potassium carbonate and 5.67 g of 2,6-dichloropurine in 40 ml of dimethylsulfoxide was added, 5.64 g of benzylbromide. The mixture was stirred for 45 minutes under nitrogen at room temperature and was then poured onto crushed ice. The pH of the mixture was adjusted to 5 with acetic acid and extracted with methylene chloride (2×400 ml). The combined extracts were washed with water (6×400 ml), and brine (1×400 ml), dried over sodium sulfate and evaporated. The residue was chromatographed on silica gel using chloroform-methanol (9:1-V:V) as the eluent to give 3.59 g of 2,6-dichloro-9-benzylpurine, m.p. 152°-152.5° C. and 1.32 g of 2,6-dichloro-7-benzylpurine, m.p. 151°-151.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([NH:12][CH:13]=[N:14]2)=[C:10]([Cl:17])[N:9]=1.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O)(=O)C>CS(C)=O>[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:10]([Cl:17])[N:9]=1.[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:13]=[N:14]2)=[C:10]([Cl:17])[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.67 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×400 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (6×400 ml), and brine (1×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)CC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05583137

Procedure details

To a suspension of 4.56 potassium carbonate and 5.67 g of 2,6-dichloropurine in 40 ml of dimethylsulfoxide was added, 5.64 g of benzylbromide. The mixture was stirred for 45 minutes under nitrogen at room temperature and was then poured onto crushed ice. The pH of the mixture was adjusted to 5 with acetic acid and extracted with methylene chloride (2×400 ml). The combined extracts were washed with water (6×400 ml), and brine (1×400 ml), dried over sodium sulfate and evaporated. The residue was chromatographed on silica gel using chloroform-methanol (9:1-V:V) as the eluent to give 3.59 g of 2,6-dichloro-9-benzylpurine, m.p. 152°-152.5° C. and 1.32 g of 2,6-dichloro-7-benzylpurine, m.p. 151°-151.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([NH:12][CH:13]=[N:14]2)=[C:10]([Cl:17])[N:9]=1.[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(O)(=O)C>CS(C)=O>[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]=[CH:13][N:14]2[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:10]([Cl:17])[N:9]=1.[Cl:7][C:8]1[N:16]=[C:15]2[C:11]([N:12]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:13]=[N:14]2)=[C:10]([Cl:17])[N:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5.67 g
Type
reactant
Smiles
ClC1=NC(=C2NC=NC2=N1)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
5.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was then poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (2×400 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (6×400 ml), and brine (1×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=NC(=C2N=CN(C2=N1)CC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
Name
Type
product
Smiles
ClC1=NC(=C2N(C=NC2=N1)CC1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.